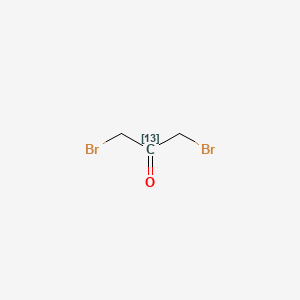

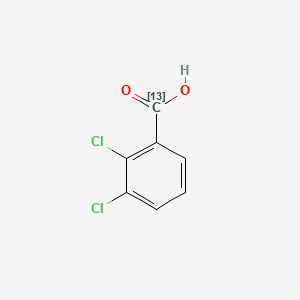

2,3-Dichlorobenzoic-7-13C

説明

2,3-Dichlorobenzoic-7-13C, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2O2 and its molecular weight is 191.999. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Impact Assessment

Research on chlorinated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), highlights their widespread use and environmental persistence. Studies focus on the toxicological and environmental impacts of these compounds, indicating potential areas where 2,3-Dichlorobenzoic-7-13C could be relevant for assessing environmental pollution and degradation mechanisms. The presence of chlorinated compounds in various ecosystems and their effects on non-target species underscore the importance of monitoring and managing these pollutants (Islam et al., 2017).

Analytical Chemistry and Environmental Science

The use of stable isotopes, such as 13C, in environmental science provides a tool for tracing carbon fluxes and understanding biogeochemical cycles. Techniques like isotope ratio mass spectrometry (IRMS) allow for the analysis of carbon fluxes in ecosystems, offering insights into the sources and sinks of carbon in the environment. This approach can be applied to study the degradation pathways of chlorinated compounds, including potentially this compound, in environmental matrices (Modak, 2007).

Isotopic Labeling Studies

Isotopically labeled compounds, like this compound, are invaluable in metabolic studies, enabling researchers to trace the metabolic pathways of chemicals through biological systems. This application is particularly relevant in medical research, where 13C-labeled compounds are used in breath tests to diagnose metabolic disorders. The specificity and safety of these tests demonstrate the potential of using this compound in similar biomedical research contexts (Halliday & Rennie, 1982).

作用機序

Target of Action

The primary target of 2,3-Dichlorobenzoic Acid-13C It is known to be a key intermediate for the antiepileptic drug lamotrigine .

Mode of Action

The specific mode of action of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, it likely contributes to the drug’s ability to inhibit voltage-sensitive sodium channels, which stabilizes neuronal membranes and controls the release of excitatory amino acids .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dichlorobenzoic Acid-13C It is also an intermediate metabolite of polychlorinated biphenyls (PCBs) .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-Dichlorobenzoic Acid-13C The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

The molecular and cellular effects of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, its incorporation into the drug molecule contributes to the overall therapeutic effect of controlling seizures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dichlorobenzoic Acid-13C Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

生化学分析

Biochemical Properties

2,3-Dichlorobenzoic Acid-13C plays a significant role in biochemical reactions, particularly in the study of metabolic pathways involving chlorinated aromatic compounds. It interacts with various enzymes, such as dehalogenases, which catalyze the removal of halogen atoms from organic compounds. These interactions are crucial for understanding the degradation and transformation of chlorinated benzoic acids in the environment and within biological systems .

Cellular Effects

2,3-Dichlorobenzoic Acid-13C affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. This inhibition is often due to the compound’s ability to disrupt the normal function of enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,3-Dichlorobenzoic Acid-13C involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor, preventing the normal catalytic activity of enzymes involved in the degradation of chlorinated aromatic compounds. Additionally, it can bind to specific proteins, altering their structure and function, which can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichlorobenzoic Acid-13C can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness and impact on cellular function. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of 2,3-Dichlorobenzoic Acid-13C vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of the compound can result in toxicity, affecting the health and function of the organism .

Metabolic Pathways

2,3-Dichlorobenzoic Acid-13C is involved in various metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. It interacts with enzymes such as dehalogenases and oxygenases, which play a role in breaking down the compound into less harmful substances. These interactions can affect metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 2,3-Dichlorobenzoic Acid-13C within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall impact on cellular function .

Subcellular Localization

2,3-Dichlorobenzoic Acid-13C is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661911 | |

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184971-82-1 | |

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。